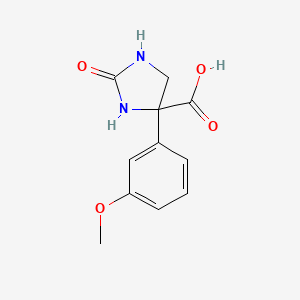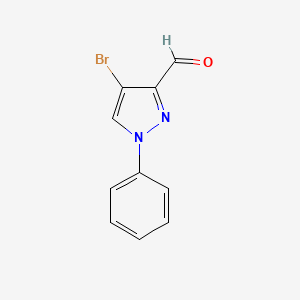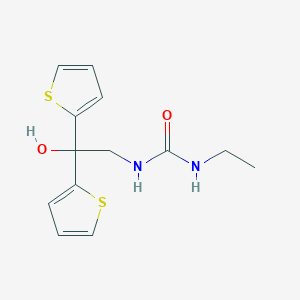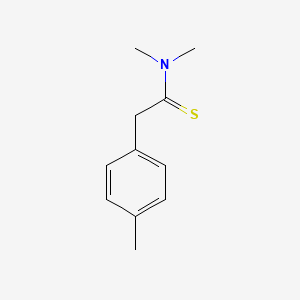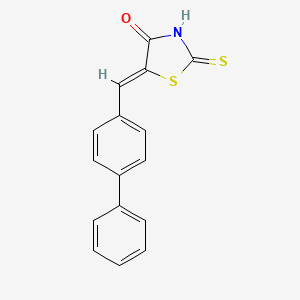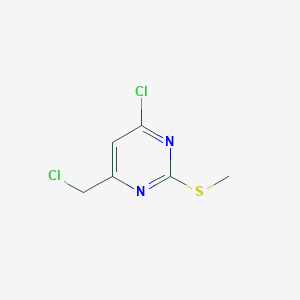
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
説明
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound. It appears as a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as ethanol, xylene, and formic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common synthesis route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl ether. This results in the formation of 1,3-dichloro-4-(chloromethyl)-5-methoxy pyrimidine. Further chlorination reaction using thionyl chloride leads to the formation of this compound .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as ethanol, xylene, and formic acid .科学的研究の応用
Synthesis and Chemical Reactions
- Pyrimidine derivatives are synthesized through various chemical reactions, offering pathways to create compounds with potential therapeutic applications. The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with alkylants demonstrate the formation of compounds with varied biological activities (Briel, Franz, & Dobner, 2002). Additionally, reactions of pyrimidines with phosphonomethoxyalkoxy derivatives have yielded compounds with antiviral activity, showcasing the potential for developing new antiviral agents (Holý et al., 2002).
Spectroscopic Analysis and Molecular Docking
- The spectroscopic investigation of thiopyrimidine derivatives aids in understanding their chemical properties and potential as chemotherapeutic agents. For example, the study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile via spectroscopic techniques and molecular docking suggests inhibitory activity against certain targets, indicating its potential as an anti-diabetic compound (Alzoman et al., 2015).
Chemoselective Reactions
- Chemoselective reactions involving pyrimidine electrophiles with amines have been explored, highlighting the selectivity and potential for synthesizing compounds with specific functionalities (Baiazitov et al., 2013). Such reactions are fundamental in developing targeted chemical entities for research and therapeutic applications.
Supramolecular Structures
- The study of supramolecular architectures through co-crystal formation with aminopyrimidines provides insights into the structural basis of isostructurality and its implications in crystal engineering (Ebenezer, Muthiah, & Butcher, 2011). Understanding these interactions is crucial for designing compounds with desired physical and chemical properties.
Safety and Hazards
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a chemical substance that requires adherence to safety handling procedures. It has irritant properties and may cause irritation and harm to the eyes, skin, and respiratory system. During handling, appropriate protective equipment such as gloves, protective glasses, and respiratory protective equipment should be worn. Direct contact and inhalation of its dust should be avoided. In case of accidental contact, the affected area should be rinsed immediately with plenty of water and medical assistance should be sought .
将来の方向性
The future directions of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine would largely depend on its applications. As an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs , its future directions could involve the development of new synthesis methods, applications in the creation of new pharmaceuticals or agrochemicals, or investigations into its physical and chemical properties.
特性
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHUCGUSRVUUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
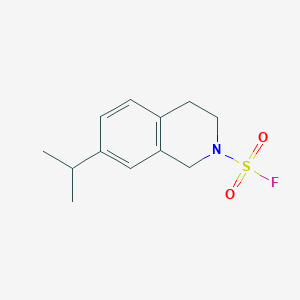
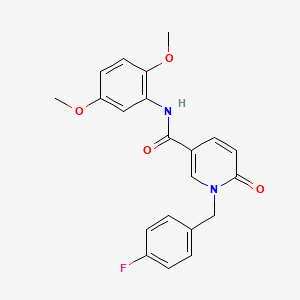
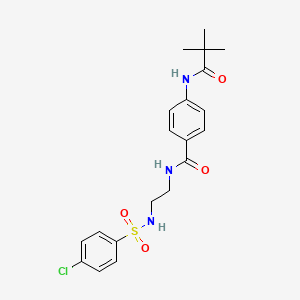
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
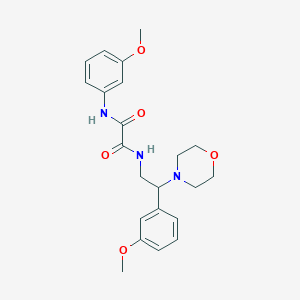
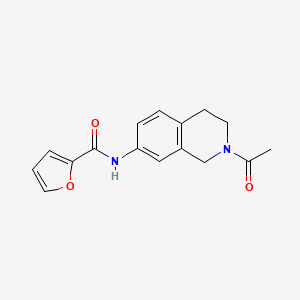
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
